2,4-Dichloropyrimidine-5-sulfonyl chloride
Overview
Description
2,4-Dichloropyrimidine-5-sulfonyl chloride is a chemical compound with the molecular formula C4HCl3N2O2S and a molecular weight of 247.486 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloropyrimidine-5-sulfonyl chloride is represented by the SMILES stringClc1ncc(c(Cl)n1)S(Cl)(=O)=O
. This represents a 1:1 ratio of sodium and chloride ions. Physical And Chemical Properties Analysis
2,4-Dichloropyrimidine-5-sulfonyl chloride is a white to yellow solid . It has a molecular weight of 247.49 g/mol .Scientific Research Applications
Synthesis and Chemical Applications
2,4-Dichloropyrimidine-5-sulfonyl chloride has been explored for its potential in various synthetic chemical applications. Cherepakha et al. (2013) developed synthetic procedures to yield functionalized thiadiazine-1,1-dioxides, using 2,4-dichloropyrimidine-5-sulfonyl chloride as a key reagent in the one-pot synthesis of these compounds. This synthesis highlights the utility of 2,4-dichloropyrimidine-5-sulfonyl chloride in the formation of complex heterocyclic structures that could serve as variation points for designing biologically active compounds (Cherepakha et al., 2013).
Antitumor Activity
In the realm of antitumor research, compounds synthesized using 2,4-dichloropyrimidine-5-sulfonyl chloride have shown promise. For instance, the synthesis of sulfonyl 5-fluorouracil derivatives, as reported by Yan et al. (2009), involved the reaction of 5-fluorouracil with sulfonyl chloride, including 2,4-dichloropyrimidine-5-sulfonyl chloride. These derivatives demonstrated significant anticancer activity against specific cancer cell lines, indicating the relevance of 2,4-dichloropyrimidine-5-sulfonyl chloride in the development of potential anticancer drugs (Yan et al., 2009).
Synthesis of Novel Heterocyclic Compounds
Furthermore, 2,4-dichloropyrimidine-5-sulfonyl chloride is instrumental in the synthesis of novel heterocyclic compounds. As demonstrated by Bahrami et al. (2010), heterocyclic sulfonyl chlorides, such as pyrimidine-2-sulfonyl chloride, are key intermediates in various synthetic reactions. Although these compounds are unstable at room temperature, their reactions lead to the production of diverse heterocyclic compounds with potential pharmaceutical applications (Bahrami et al., 2010).
Applications in Medicinal Chemistry
The compound's versatility extends to medicinal chemistry. Tucker et al. (2015) reported the use of 2,4-dichloropyrimidine-5-sulfonyl chloride in the synthesis of heterocyclic sulfonyl fluorides and sulfonamides. This synthesis was part of a medicinal chemistry protocol demonstrating the compound's utility in developing pharmaceutical agents (Tucker et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2,4-dichloropyrimidine-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3N2O2S/c5-3-2(12(7,10)11)1-8-4(6)9-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTJJFUQGKXOKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585483 | |
Record name | 2,4-Dichloropyrimidine-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloropyrimidine-5-sulfonyl chloride | |
CAS RN |
23920-08-3 | |
Record name | 2,4-Dichloropyrimidine-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloropyrimidine-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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